4-Bromo-2-chlorobenzoic acid
Overview
Description
4-Bromo-2-chlorobenzoic acid is a halogenated aromatic compound that has been studied for its unique crystalline properties and reactivity. It is an isomeric compound that crystallizes in different space groups compared to its counterpart, 2-bromo-4-chlorobenzoic acid, and exhibits distinct packing preferences in solid solutions due to the presence of halogen bonds .
Synthesis Analysis
The synthesis of related halogenated aromatic compounds often involves starting materials such as chlorobenzoic acids, which are then subjected to various reactions including esterification, etherification, hydrolysis, cyclization, and bromination to yield products like 2-Bromo-6-chloro-3(2H)-benzofuranone . Although the specific synthesis of 4-bromo-2-chlorobenzoic acid is not detailed in the provided papers, similar synthetic pathways may be applicable.
Molecular Structure Analysis
The molecular structure of 4-bromo-2-chlorobenzoic acid is characterized by the presence of strong O-H...O hydrogen bonds that generate a carboxylic acid dimer. Additionally, an unusual triangular halogen bonded motif is observed, which includes two type II Br...Cl and Cl...Br and one type I Br...Br contact. This motif plays a significant role in dictating the packing preferences in the solid solution of the compound .
Chemical Reactions Analysis
4-Bromo-2-chlorobenzoic acid and its related compounds undergo various chemical reactions. For instance, Alcaligenes denitrificans NTB-1 can metabolize 4-bromo- and 4-iodobenzoate through hydrolytic dehalogenation to yield 4-hydroxybenzoate, which is then hydroxylated to 3,4-dihydroxybenzoate . This indicates that 4-bromo-2-chlorobenzoic acid could potentially undergo similar biodegradation pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-2-chlorobenzoic acid are influenced by its halogen bonds. Charge density analysis reveals significant changes in the packing features of the compound's structure, and the quantification of interaction energies involved in the formation of its motifs . The compound's reactivity with other chemicals, such as in the formation of solid solutions, is also dependent on the nature of these halogen bonds .
Scientific Research Applications
Halogen Bonding in Solid Solutions
4-Bromo-2-chlorobenzoic acid demonstrates unique properties in solid solutions due to its halogen bonding. The compound, along with its isomer 2-bromo-4-chlorobenzoic acid, exhibits different crystalline forms, each stabilized by strong O-H...O hydrogen bonds. These bonds create a distinctive triangular halogen-bonded motif, influencing the packing features in the structures. This aspect is crucial in the formation of solid solutions of varied stoichiometric ratios, offering insights into the hierarchy of halogen-bonded motifs and their influence on supramolecular assembly (Pramanik, Pavan, & Guru Row, 2017).
Microbial Degradation
4-Bromo-2-chlorobenzoic acid is a subject of interest in the study of microbial degradation. Certain bacteria, such as Alcaligenes denitrificans NTB-1 and strains of Pseudomonas, have shown the ability to utilize this compound as a carbon source. These bacteria release halide ions while metabolizing 4-bromo-2-chlorobenzoic acid, indicating their potential in bioremediation processes and the study of microbial degradation pathways (van den Tweel, Kok, & de Bont, 1987) (Klages & Lingens, 1980).
Chemical Synthesis
In chemical synthesis, 4-bromo-2-chlorobenzoic acid has been used as a precursor or intermediate in various synthetic pathways. Its unique properties make it suitable for reactions like ortho-metalation with lithium dialkylamides, which are essential for producing specific substituted benzoic acids (Gohier & Mortier, 2003). Additionally, it has been employed in the synthesis of pharmaceuticals, such as the antidiabetic drug dapagliflozin (Yafei, 2011).
Thermodynamic Properties
The study of the thermodynamic properties of 4-bromo-2-chlorobenzoic acid contributes significantly to understanding its behavior in different chemical processes. Comprehensive evaluations using computational chemistry and experimental methods have been conducted to determine properties like enthalpies of combustion, sublimation, and fusion. Such research is vital for designing industrial processes and understanding the compound's stability and reactivity (Chirico et al., 2017).
Safety And Hazards
4-Bromo-2-chlorobenzoic acid is classified as Acute Tox. 3 Oral - Aquatic Acute 1 . It is harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and eye protection, should be worn when handling this compound .
properties
IUPAC Name |
4-bromo-2-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVZWSOFJKYSDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208460 | |
Record name | 4-Bromo-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chlorobenzoic acid | |
CAS RN |
59748-90-2 | |
Record name | 4-Bromo-2-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59748-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-chlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059748902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Bromo-2-chlorobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/695NUG32VH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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